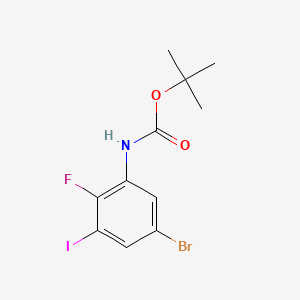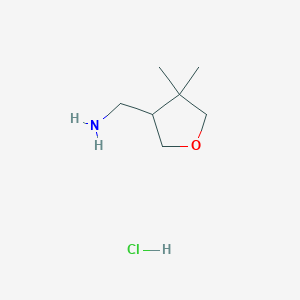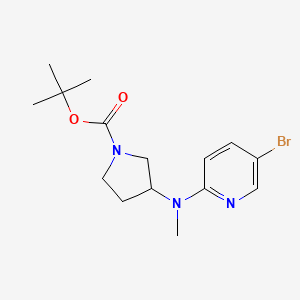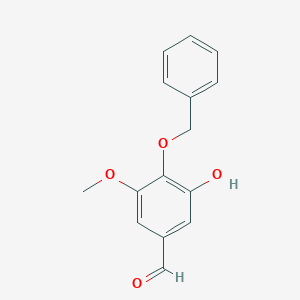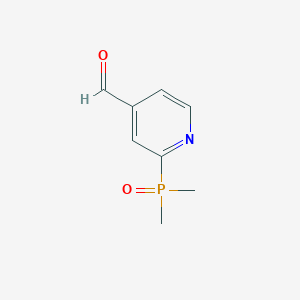
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is an organic compound that contains both a phosphoryl group and a heterocyclic pyridine ring. This compound is significant in organic synthesis, particularly in the fields of phosphorus chemistry and heterocyclic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde typically involves the reaction of dimethylphosphoramidite with the corresponding pyridine aldehyde. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phosphoryl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: 2-(Dimethylphosphoryl)pyridine-4-carboxylic acid.
Reduction: 2-(Dimethylphosphoryl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 2-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- 4-(Dimethylphosphoryl)pyridine-2-carbaldehyde
Uniqueness
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is unique due to its specific positioning of the phosphoryl and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and interaction profiles compared to its isomers, making it valuable for targeted synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H10NO2P |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
2-dimethylphosphorylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-5-7(6-10)3-4-9-8/h3-6H,1-2H3 |
Clave InChI |
KWBFDCLZOQDFGI-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=NC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


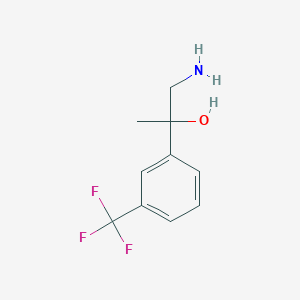
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
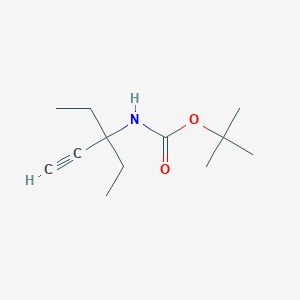
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
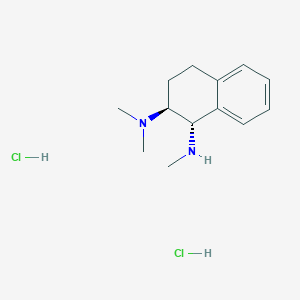
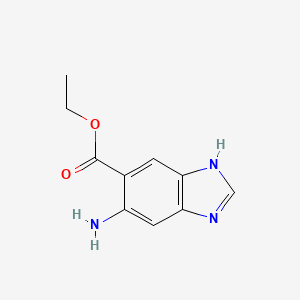
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
